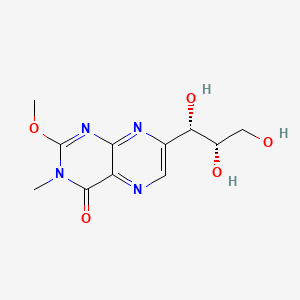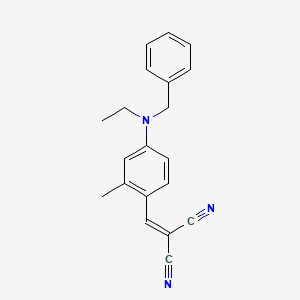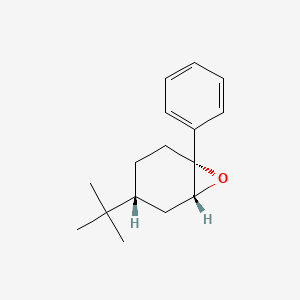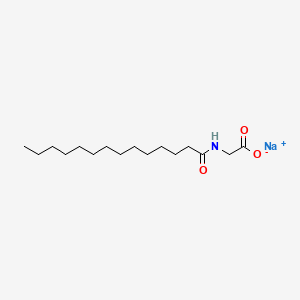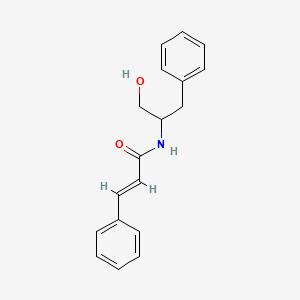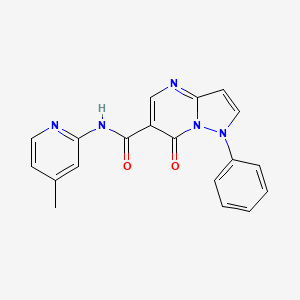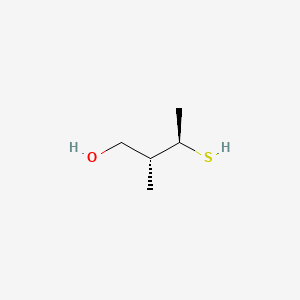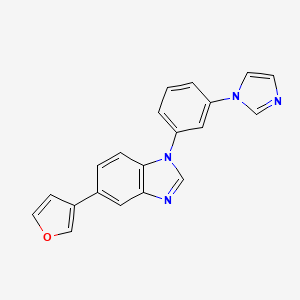
Y8N5L9Asf9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Y8N5L9Asf9” is a synthetic molecule with a unique structure that has garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Y8N5L9Asf9” involves multiple steps, starting with the preparation of its core structure through a series of organic reactions. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of precursor molecules under controlled conditions.
Cyclization: Formation of the core structure through cyclization reactions, typically using catalysts to facilitate the process.
Functionalization: Introduction of functional groups to the core structure to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
“Y8N5L9Asf9” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
“Y8N5L9Asf9” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of “Y8N5L9Asf9” involves its interaction with specific molecular targets and pathways. It binds to target proteins or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Propriétés
Numéro CAS |
184097-13-0 |
|---|---|
Formule moléculaire |
C20H14N4O |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
5-(furan-3-yl)-1-(3-imidazol-1-ylphenyl)benzimidazole |
InChI |
InChI=1S/C20H14N4O/c1-2-17(23-8-7-21-13-23)11-18(3-1)24-14-22-19-10-15(4-5-20(19)24)16-6-9-25-12-16/h1-14H |
Clé InChI |
QMKRPSVBKKEAKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=NC3=C2C=CC(=C3)C4=COC=C4)N5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


